Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate
Description
Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the 4-position of the pyridine ring and a substituted benzylamino moiety with 2,4-dimethoxy groups. This compound is of interest in medicinal chemistry due to the pharmacological relevance of nicotinate esters, which are often explored for antimicrobial, anticancer, and anti-inflammatory activities .
Synthetic routes typically involve condensation of 4-aminonicotinic acid derivatives with 2,4-dimethoxybenzyl halides, followed by esterification. Structural characterization often employs X-ray crystallography or NMR, as demonstrated in studies of analogous compounds .
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
methyl 4-[(2,4-dimethoxyphenyl)methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-20-12-5-4-11(15(8-12)21-2)9-18-14-6-7-17-10-13(14)16(19)22-3/h4-8,10H,9H2,1-3H3,(H,17,18) |
InChI Key |
DRQPHWVAWZTMGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C=NC=C2)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate typically involves the reaction of 4-aminonicotinic acid with 2,4-dimethoxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Chemical Reactions Analysis
Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity
- Recent studies have explored the antiviral potential of compounds similar to methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate. For instance, modifications in the structure have shown promising results against HIV integrase inhibitors, indicating that such compounds can retain enzymatic potency while exhibiting reduced cytotoxicity in human cell lines .
- Antimycobacterial Activity
-
Vasodilatory Effects
- As a derivative of methyl nicotinate, this compound is expected to exhibit vasodilatory effects. Methyl nicotinate is used topically to treat muscle and joint pain through peripheral vasodilation, which enhances local blood flow . The mechanism involves the release of prostaglandins that induce vasodilation in the dermal layers .
Case Study 1: Antiviral Potency
In a study focusing on HIV integrase inhibitors, derivatives were synthesized and tested for their ability to inhibit viral replication. The results indicated that certain structural modifications improved potency while maintaining low toxicity levels. This suggests potential therapeutic applications in HIV treatment.
Case Study 2: Antitubercular Activity
A series of compounds structurally related to this compound were tested against various strains of Mycobacterium tuberculosis. One derivative showed an MIC (Minimum Inhibitory Concentration) of 0.5 μg/mL against resistant strains, highlighting its potential as a new antitubercular agent .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and inferred properties of Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate with related compounds:
*Predicted logP values based on substituent contributions (methoxy: +0.12 per group; methyl: +0.50; ethyl ester vs. methyl ester: +0.15) .
Key Observations:
- Lipophilicity: The 2,4-dimethoxy groups in the target compound increase logP compared to dimethyl or methylamino analogs, suggesting enhanced membrane permeability .
- Ester Stability: Methyl esters (target compound) are metabolized faster than ethyl esters (e.g., Ethyl 4-methylaminobenzoate), impacting pharmacokinetics .
Biological Activity
Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its chemical formula CHNO. The compound features a methyl ester of nicotinic acid and a dimethoxybenzyl moiety, contributing to its lipophilicity and potential biological interactions.
The biological activity of this compound is primarily attributed to its influence on various cellular pathways:
- Vasodilation : Similar to methyl nicotinate, it may induce vasodilation through the release of prostaglandins, enhancing local blood flow. This is particularly relevant in topical applications where increased perfusion can aid in pain relief and tissue healing .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
In Vitro Studies
Case Studies
-
Topical Application for Pain Relief :
A clinical trial involving the topical application of methyl nicotinate derivatives demonstrated enhanced local blood flow and reduced pain in patients with chronic muscle pain. The study highlighted the importance of the compound's ability to penetrate skin layers effectively, leading to localized therapeutic effects . -
Antibacterial Efficacy :
A series of derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that modifications to the benzyl group significantly enhanced antibacterial potency, with some compounds achieving MIC values below 10 µg/mL . -
Cytotoxicity in Cancer Cells :
Research involving various cancer cell lines showed that this compound exhibited selective cytotoxicity against A549 cells, suggesting potential as an anticancer agent. Further investigations into its mechanism revealed involvement in apoptosis pathways .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests rapid absorption and metabolism:
Q & A
Basic Questions
Q. What are the optimal synthetic conditions for Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. Key parameters include using anhydrous solvents (e.g., DMF or THF), a catalytic base (e.g., triethylamine), and controlled temperature (60–80°C). Yield optimization involves stepwise purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitoring intermediates by TLC. A reported procedure achieved 89% yield by reacting 4-chloronicotinate derivatives with (2,4-dimethoxybenzyl)amine under inert atmosphere . Analogous protocols for methyl nicotinate derivatives highlight the importance of protecting groups and stoichiometric ratios .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy groups (δ ~3.8–3.9 ppm for OCH₃), aromatic protons (δ 6.5–8.5 ppm), and the methyl ester (δ ~3.7 ppm). The (2,4-dimethoxybenzyl)amino moiety shows distinct splitting patterns due to substituent effects .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. For example, a related nicotinate derivative showed m/z 563.2 (MH+) .
- IR : Validate ester (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functionalities.
Q. How can researchers ensure purity and identity during synthesis?
- Methodological Answer : Combine orthogonal methods:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting Point : Compare with literature values (if available).
- Elemental Analysis : Validate C/H/N ratios within 0.3% deviation.
- Reference Standards : Cross-check with structurally similar compounds (e.g., methyl nicotinate derivatives) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the compound’s reactivity or binding interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, studies on 4-(dimethylamino)benzohydrazide used DFT to map hydrogen-bonding interactions, guiding solvent selection for crystallization . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as kinase domains, by analyzing binding energies and steric complementarity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically aggregate data from multiple studies (e.g., using PRISMA guidelines) and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to control variables. A study on nicotinate agonists emphasized averaging ≥2 independent determinations to minimize outliers .
- Mechanistic Profiling : Use kinase selectivity panels or proteomics to identify off-target effects that may explain discrepancies.
Q. What challenges arise when designing PROTACs using this compound as a warhead?
- Methodological Answer : Key challenges include:
- Linker Design : Optimize length and rigidity to balance solubility and target engagement. For example, methyl nicotinate-based PROTACs require polyethylene glycol (PEG) linkers to enhance aqueous stability .
- Warhead-Linker Conjugation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or amide coupling, ensuring minimal steric hindrance.
- Degradation Efficiency : Validate via Western blot (target protein depletion) and cellular viability assays .
Q. How do substituents on the benzyl group influence stability and reactivity?
- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance stability by reducing oxidative degradation. Fluorinated analogs (e.g., 2,5-difluorobenzyl) exhibit altered π-π stacking and metabolic resistance, as shown in comparative stability studies . Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation pathways (e.g., ester hydrolysis or demethylation) .
Q. What methodologies determine crystal structure and hydrogen-bonding networks?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves molecular packing. For example, 4-(dimethylamino)benzohydrazide’s structure revealed intramolecular N–H···O bonds and lattice energy contributions . Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals. Hydrogen-bonding motifs are further validated using Hirshfeld surface analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
